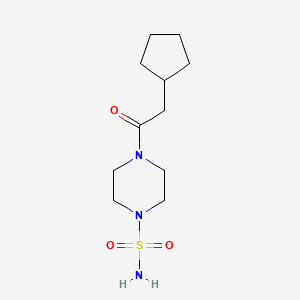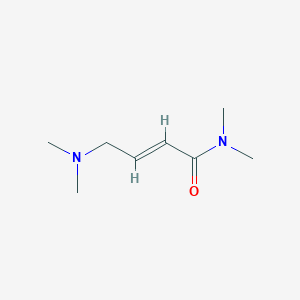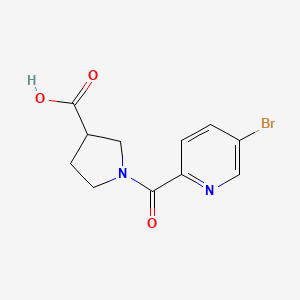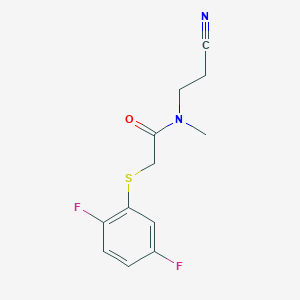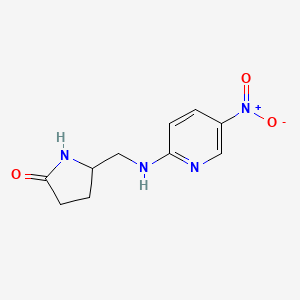
5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a nitropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrrolidin-2-one derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridinyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Major Products
Reduction: Conversion of the nitro group to an amino group
Substitution: Formation of various substituted pyrrolidin-2-one derivatives
Scientific Research Applications
5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitropyridinyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one derivatives: Compounds with similar core structures but different substituents.
Nitropyridinyl compounds: Molecules containing the nitropyridinyl group but with different core structures.
Uniqueness
5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the nitropyridinyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-[[(5-nitropyridin-2-yl)amino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N4O3/c15-10-4-1-7(13-10)5-11-9-3-2-8(6-12-9)14(16)17/h2-3,6-7H,1,4-5H2,(H,11,12)(H,13,15) |
InChI Key |
YUZJWICXZSNIED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


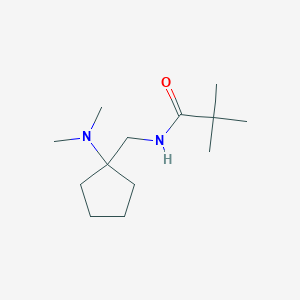
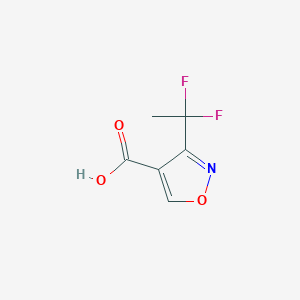
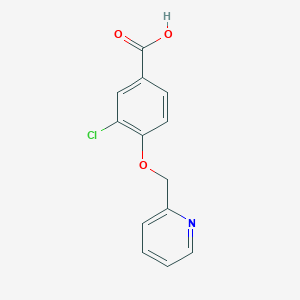
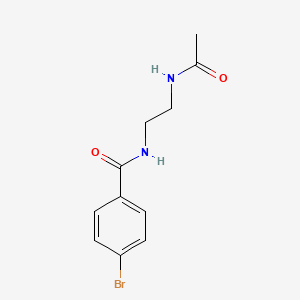
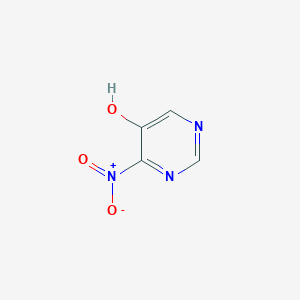
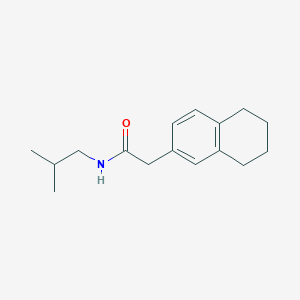

![4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
